GENZ-882706

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

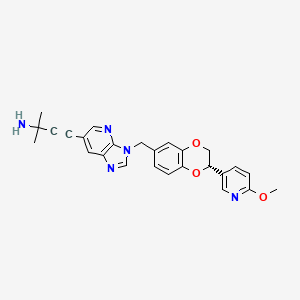

IUPAC Name |

4-[3-[[(2S)-2-(6-methoxypyridin-3-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]methyl]imidazo[4,5-b]pyridin-6-yl]-2-methylbut-3-yn-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5O3/c1-26(2,27)9-8-17-10-20-25(29-12-17)31(16-30-20)14-18-4-6-21-22(11-18)33-15-23(34-21)19-5-7-24(32-3)28-13-19/h4-7,10-13,16,23H,14-15,27H2,1-3H3/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBFONOVLOXKJM-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC2=C(N=C1)N(C=N2)CC3=CC4=C(C=C3)OC(CO4)C5=CN=C(C=C5)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C#CC1=CC2=C(N=C1)N(C=N2)CC3=CC4=C(C=C3)O[C@H](CO4)C5=CN=C(C=C5)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GENZ-882706 Mechanism of Action in Microglia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GENZ-882706 is a potent, small-molecule inhibitor of the Colony Stimulating Factor-1 Receptor (CSF-1R), a critical signaling pathway for the survival, proliferation, and function of microglia. By targeting CSF-1R, this compound effectively modulates microglial activity, leading to a reduction in neuroinflammation. In preclinical models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound has demonstrated a significant reduction in the number of microglia and infiltrating monocytes/macrophages in the central nervous system (CNS). This is accompanied by a decrease in the levels of several pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the mechanism of action of this compound in microglia, including its effects on signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols relevant to its investigation.

Core Mechanism of Action: CSF-1R Inhibition in Microglia

The primary mechanism of action of this compound in the central nervous system is the inhibition of the Colony Stimulating Factor-1 Receptor (CSF-1R). CSF-1R is a receptor tyrosine kinase that is predominantly expressed on microglia and macrophages.[1][2] The binding of its ligands, CSF-1 and Interleukin-34 (IL-34), to CSF-1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade that is crucial for microglial homeostasis.[3]

This compound, as a potent CSF-1R inhibitor, blocks this signaling cascade, leading to a significant reduction in the microglial population in the brain and spinal cord.[1] This depletion of microglia is thought to be the primary driver of the therapeutic effects observed in neuroinflammatory conditions.

Signaling Pathway

The signaling pathway initiated by CSF-1R activation involves several key downstream effectors that regulate cell survival, proliferation, and differentiation. While specific studies on the downstream effects of this compound are not publicly available, the general CSF-1R signaling cascade in microglia is well-established. Inhibition by this compound would be expected to disrupt these pathways.

Quantitative Data

The following tables summarize the available quantitative and qualitative data on the effects of this compound.

In Vitro Activity

| Parameter | Value | Cell Type | Conditions | Source |

| Effect on Proliferation | Increased proliferative activity | Unstimulated cells | 48 hours post-treatment | [1] |

Note: The reason for the observed increase in proliferation in unstimulated cells in vitro is currently unclear and warrants further investigation.

In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model

| Parameter | Treatment Dose | Effect | Source |

| Microglia Number | 30 mg/kg and 100 mg/kg | Significantly reduced in brain and spinal cord | [1] |

| Monocyte/Macrophage Number | 30 mg/kg and 100 mg/kg | Significantly reduced in brain and spinal cord | [1] |

| CD80 Expression on Monocytes/Macrophages | Not specified | Modestly reduced in the brain | [1] |

In Vivo Cytokine Modulation in EAE Model (Spinal Cord Homogenates)

| Cytokine | Effect | Source |

| MCP-1 | Significant decrease | [1] |

| IL-6 | Significant decrease | [1] |

| IL-1β | Significant decrease | [1] |

| IP-10 | Significant decrease | [1] |

| TNF-α | Significant increase | [1] |

Experimental Protocols

While specific, detailed protocols for the studies involving this compound are not publicly available, the following are representative, standardized protocols for key experiments used to characterize CSF-1R inhibitors in microglia.

In Vitro Microglia Proliferation Assay (Representative Protocol)

This protocol describes a method to assess the effect of a CSF-1R inhibitor on the proliferation of primary microglia.

-

Isolation of Primary Microglia:

-

Harvest brains from neonatal mice (P0-P3).

-

Mechanically and enzymatically dissociate the tissue to obtain a mixed glial cell suspension.

-

Plate the cell suspension in T75 flasks in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

After 10-14 days, when a confluent layer of astrocytes has formed, harvest microglia by shaking the flasks for 2 hours at 200 rpm.

-

Collect the supernatant containing microglia, centrifuge, and resuspend in fresh medium.

-

-

Proliferation Assay:

-

Plate the purified microglia in 96-well plates at a density of 1 x 10^4 cells/well.

-

Allow cells to adhere for 24 hours.

-

Replace the medium with serum-free medium for 12 hours to synchronize the cells.

-

Treat the cells with varying concentrations of this compound or vehicle control.

-

After 48 hours of incubation, add a proliferation reagent (e.g., BrdU or based on metabolic activity like MTT/XTT) and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader to quantify cell proliferation.

-

Induction and Assessment of EAE (Representative Protocol)

This protocol outlines the induction of EAE in mice and subsequent analysis of CNS tissue.

-

EAE Induction:

-

Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

-

Immunize C57BL/6 mice subcutaneously with the MOG/CFA emulsion.

-

Administer Pertussis toxin intraperitoneally on the day of immunization and 48 hours later.

-

-

Treatment and Monitoring:

-

Begin daily oral administration of this compound (e.g., 30 mg/kg and 100 mg/kg) or vehicle control at the onset of clinical signs.

-

Monitor mice daily for clinical signs of EAE and record their body weight. Clinical scoring is typically on a scale of 0 to 5.

-

-

Tissue Collection and Analysis:

-

At the peak of the disease, euthanize the mice and perfuse with ice-cold PBS.

-

Harvest the brain and spinal cord.

-

For cytokine analysis, homogenize a portion of the spinal cord and perform a multiplex cytokine assay (e.g., Luminex) or ELISA.

-

For immunohistochemistry, fix the remaining tissue in 4% paraformaldehyde, cryoprotect in sucrose, and embed in OCT.

-

Cut cryosections and stain with antibodies against microglial markers (e.g., Iba1) and macrophage markers (e.g., CD68) to quantify cell numbers.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating a CSF-1R inhibitor like this compound.

Conclusion

This compound is a potent CSF-1R inhibitor that demonstrates significant potential for the treatment of neuroinflammatory diseases by depleting microglia and modulating the inflammatory milieu within the central nervous system. Its mechanism of action is centered on the blockade of the CSF-1R signaling pathway, which is fundamental for microglial survival and function. The preclinical data, though limited in public scope, indicates a clear biological effect in a relevant disease model. Further research to elucidate the unexpected in vitro proliferative effects and to obtain more detailed quantitative in vivo data will be crucial for the continued development of this compound as a therapeutic agent.

References

- 1. This compound - tcsc0021628 - Taiclone [taiclone.com]

- 2. researchgate.net [researchgate.net]

- 3. Cytokine and chemokine alterations in tissue, CSF, and plasma in early presymptomatic phase of experimental allergic encephalomyelitis (EAE), in a rat model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

GENZ-882706: A Potent and Selective CSF-1R Inhibitor for Neuroinflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GENZ-882706 is a potent small molecule inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R), a critical tyrosine kinase involved in the survival, proliferation, and differentiation of microglia and macrophages. Dysregulation of the CSF-1R signaling pathway is implicated in the pathogenesis of various neuroinflammatory and neurodegenerative diseases. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical characterization of this compound, summarizing key quantitative data and detailing experimental methodologies.

Introduction to CSF-1R and its Role in Neuroinflammation

The Colony-Stimulating Factor-1 Receptor (CSF-1R) is a member of the type III receptor tyrosine kinase family.[1] Its endogenous ligands are CSF-1 and IL-34.[1] Activation of CSF-1R is essential for the development and maintenance of myeloid lineage cells, particularly microglia in the central nervous system (CNS).[1] In pathological conditions, overexpression or aberrant activation of CSF-1R can lead to an exaggerated inflammatory response, contributing to the progression of diseases such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. Inhibition of CSF-1R has therefore emerged as a promising therapeutic strategy to modulate microglial and macrophage activity in these disease states.

Mechanism of Action of this compound

This compound is a potent inhibitor of CSF-1R, as detailed in patent WO 2017015267A1.[2] By binding to the ATP-binding site of the CSF-1R kinase domain, this compound blocks the autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to a reduction in the survival and proliferation of CSF-1R-dependent cells, such as microglia and macrophages.

CSF-1R Signaling Pathway

Upon ligand binding, CSF-1R dimerizes and undergoes autophosphorylation, creating docking sites for various signaling proteins. This initiates a cascade of downstream pathways, including the PI3K-AKT, MAPK/ERK, and JAK/STAT pathways, which collectively regulate cell survival, proliferation, and inflammatory responses.[3][4]

Quantitative Data

In Vitro Potency

| Target | IC50 (nM) | Assay Type | Source |

| CSF-1R | 22 | Biochemical Kinase Assay | Patent WO 2017015267A1 |

In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model

| Treatment Group | Dose (mg/kg) | Mean Maximum Clinical Score | Reduction in Microglia/Macrophages | Source |

| Vehicle | - | 3.5 | - | Patent WO 2017015267A1 |

| This compound | 30 | 1.5 | Significant | Patent WO 2017015267A1 |

| This compound | 100 | 1.0 | Significant | Patent WO 2017015267A1 |

| *p < 0.05 compared to vehicle |

Cytokine Modulation in EAE Model Spinal Cord

| Cytokine | Change with this compound Treatment | Source |

| MCP-1 | Decrease | Patent WO 2017015267A1 |

| IL-6 | Decrease | Patent WO 2017015267A1 |

| IL-1β | Decrease | Patent WO 2017015267A1 |

| IP-10 | Decrease | Patent WO 2017015267A1 |

| TNF-α | Increase | Patent WO 2017015267A1 |

Experimental Protocols

CSF-1R Kinase Inhibition Assay (Biochemical)

This protocol is a representative method for determining the in vitro potency of inhibitors against CSF-1R.

-

Reagents and Materials:

-

Recombinant human CSF-1R kinase domain

-

ATP

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (or test compound) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

-

-

Procedure:

-

Prepare a reaction mixture containing kinase buffer, CSF-1R enzyme, and the peptide substrate.

-

Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the enzyme/substrate mixture to each well.

-

Initiate the kinase reaction by adding 2 µL of ATP solution.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This protocol outlines a general procedure for inducing and evaluating the efficacy of this compound in a mouse model of multiple sclerosis.[5][6][7]

-

Animals:

-

Female C57BL/6 mice, 8-12 weeks old.

-

-

Induction of EAE:

-

Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Immunize mice subcutaneously with the MOG/CFA emulsion on day 0.

-

Administer Pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

-

-

Treatment:

-

Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Administer this compound or vehicle orally, once daily, starting from the onset of clinical signs.

-

-

Clinical Scoring:

-

Monitor mice daily for clinical signs of EAE and score on a scale of 0-5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund

-

-

-

Endpoint Analysis:

-

At the end of the study, collect brains and spinal cords for histological analysis (e.g., H&E, Luxol Fast Blue) and flow cytometry to quantify immune cell infiltration.

-

Homogenize spinal cord tissue for cytokine analysis using multiplex assays.

-

Experimental Workflow Visualization

Conclusion

This compound is a potent and selective inhibitor of CSF-1R with demonstrated efficacy in a preclinical model of neuroinflammation. Its ability to modulate microglial and macrophage responses, as evidenced by the reduction in clinical severity and pro-inflammatory cytokines in the EAE model, highlights its therapeutic potential for neuroinflammatory and neurodegenerative diseases. Further investigation into its pharmacokinetic properties and broader selectivity profile is warranted to support its clinical development.

References

- 1. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2017015267A1 - Colony stimulating factor-1 receptor (csf-1r) inhibitors - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Treatment of Experimental Autoimmune Encephalomyelitis by Codelivery of Disease Associated Peptide and Dexamethasone in Acetalated Dextran Microparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of GENZ-882706: A Potent CSF-1R Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GENZ-882706 is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical mediator in the survival, proliferation, and differentiation of macrophages and their precursors.[1] As a member of the receptor tyrosine kinase (RTK) family, CSF-1R activation by its ligands, CSF-1 and IL-34, triggers downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways. Dysregulation of the CSF-1R signaling axis is implicated in a variety of pathological conditions, including inflammatory diseases, neurodegenerative disorders, and cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on its preclinical evaluation in a model of autoimmune disease.

Discovery and Screening

The discovery of this compound, identified in patent WO 2017015267A1, likely involved a multi-tiered screening process designed to identify potent and selective CSF-1R inhibitors.[1] While the specific high-throughput screening (HTS) campaign that led to the identification of this compound is proprietary, the general workflow for discovering kinase inhibitors of this class typically involves a series of in vitro and cell-based assays.

Experimental Workflow for CSF-1R Inhibitor Discovery

Synthesis of this compound

This compound has the molecular formula C₂₆H₂₅N₅O₃ and a molecular weight of 455.51 g/mol .[2] While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the patent literature (WO 2017015267A1) provides insights into the general synthetic strategies for this class of compounds.[3] The synthesis likely involves a multi-step sequence culminating in the coupling of key heterocyclic intermediates. A plausible, though generalized, synthetic approach is outlined below.

General Synthetic Protocol:

The synthesis of the core structure of this compound likely involves the construction of a substituted imidazo[4,5-b]pyridine ring system. A key step would be the coupling of a diamino-pyridine derivative with a suitable carboxylic acid or its activated form. The synthesis of the other key fragment, a substituted dihydrobenzo[b][2][4]dioxine, would likely be achieved through the reaction of a catechol derivative with an appropriate epoxide or dihaloalkane. The final step would involve the linkage of these two major fragments, potentially via a nucleophilic substitution or a cross-coupling reaction.

It is important to note that this is a generalized description, and the actual synthesis may involve different reagents, protecting group strategies, and reaction conditions.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of CSF-1R. The primary mechanism of action for small molecule inhibitors of CSF-1R is the competitive binding to the ATP-binding pocket of the kinase domain. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.

CSF-1R Signaling Pathway

Upon ligand binding (CSF-1 or IL-34), CSF-1R dimerizes and undergoes autophosphorylation on specific tyrosine residues. These phosphorylated tyrosines serve as docking sites for various signaling proteins, initiating multiple downstream cascades that regulate cell survival, proliferation, differentiation, and migration.

In Vitro Potency

| Parameter | Value |

| Target | CSF-1R |

| IC₅₀ | 22 nM |

Note: Data extracted from publicly available sources. The specific assay conditions for this IC₅₀ determination are not detailed.

Preclinical In Vivo Evaluation

This compound has been evaluated in a murine model of experimental autoimmune encephalomyelitis (EAE), a well-established animal model for multiple sclerosis.

Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE)

A secondary progressive EAE model was induced in NOD mice.[1] This typically involves the following steps:

-

Immunization: Mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide and Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Disease Induction: The immunization triggers an autoimmune response against the myelin sheath of the central nervous system, leading to the development of clinical signs of EAE.

-

Treatment: Therapeutic treatment with this compound or a vehicle control is initiated after the onset of the progressive stage of the disease (e.g., Day 27 post-induction).[1]

-

Monitoring and Endpoint Analysis: Mice are monitored daily for clinical signs of disease. At the study endpoint, tissues such as the brain and spinal cord are collected for analysis of inflammatory mediators, and immune cell infiltration.

In Vivo Efficacy and Pharmacodynamics

Daily administration of this compound has been shown to significantly ameliorate the clinical signs of EAE.[2]

Effects on Central Nervous System Infiltration and Inflammation:

| Parameter | Treatment Group | Outcome |

| Microglia and Monocytes/Macrophages | This compound (30 mg/kg and 100 mg/kg) | Significant reduction in the brain and spinal cord compared to vehicle control.[1] |

| CD80 Expression on Monocytes/Macrophages | This compound | Modest reduction in the brain.[1] |

| Spinal Cord Cytokine/Chemokine Levels | This compound | Significant decrease in MCP-1, IL-6, IL-1β, and IP-10 compared to vehicle.[2] |

| Spinal Cord TNF-α Levels | This compound | Significant increase compared to vehicle.[2] |

Note: The increase in TNF-α levels is a notable finding that may warrant further investigation to understand its role in the context of CSF-1R inhibition in this disease model.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, half-life, and bioavailability, are not publicly available at this time. Such studies are crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile and for informing dosing regimens in further preclinical and clinical development.

Conclusion

This compound is a potent CSF-1R inhibitor with demonstrated efficacy in a preclinical model of autoimmune disease. Its ability to modulate the infiltration and activation of macrophages and microglia in the central nervous system underscores the therapeutic potential of targeting the CSF-1R pathway. Further studies are required to fully elucidate its pharmacokinetic profile, long-term safety, and potential for clinical development in relevant human diseases. The information presented in this guide provides a foundational understanding for researchers and drug development professionals interested in the advancement of CSF-1R inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - tcsc0021628 - Taiclone [taiclone.com]

- 3. WO2017015267A1 - Colony stimulating factor-1 receptor (csf-1r) inhibitors - Google Patents [patents.google.com]

- 4. CSF1R antagonism results in increased supraspinal infiltration in EAE - PMC [pmc.ncbi.nlm.nih.gov]

GENZ-882706: A Technical Guide to its Biological Activity and Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

GENZ-882706, also known as RA03546849, is a potent and selective, central nervous system (CNS)-penetrant small-molecule inhibitor of the Colony Stimulating Factor-1 Receptor (CSF-1R).[1][2] By targeting CSF-1R, a key regulator of macrophage and microglia function, this compound presents a promising therapeutic strategy for a range of neuroinflammatory disorders and potentially other indications driven by myeloid cell activity. This document provides a comprehensive overview of the biological activity, molecular targets, and preclinical efficacy of this compound, supported by detailed experimental protocols and quantitative data.

Introduction to this compound and its Primary Target: CSF-1R

This compound is a small molecule inhibitor that selectively binds to the Colony Stimulating Factor-1 Receptor (CSF-1R), a member of the receptor tyrosine kinase (RTK) family.[3][4] CSF-1R and its ligands, CSF-1 and IL-34, are crucial for the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages and microglia.[5][6] In the central nervous system, CSF-1R is predominantly expressed on microglia, the resident immune cells of the brain. Dysregulation of CSF-1R signaling is implicated in the pathogenesis of various neurodegenerative and inflammatory diseases, making it a compelling target for therapeutic intervention.[5] this compound has been shown to bind to CSF-1R in a DFG-out conformation, a characteristic of type II kinase inhibitors.[2]

Biological Activity and Efficacy

The biological activity of this compound has been characterized in a series of in vitro and in vivo studies, demonstrating its potent inhibitory effects on CSF-1R signaling and its functional consequences on myeloid cells.

In Vitro Activity

This compound demonstrates potent inhibition of CSF-1R-dependent cellular processes in various in vitro assays. It effectively blocks the proliferation of murine bone marrow-derived macrophages with an IC50 of 22 nM.[2] Furthermore, in murine mixed glial cultures, this compound leads to a concentration-dependent depletion of microglia, with a calculated IC50 of 188 nM.[2] In BV2 microglial cells, a concentration of 500 nM this compound is sufficient to block CSF-1-induced receptor phosphorylation.[2]

In Vivo Efficacy

Preclinical studies in animal models of neuroinflammation have highlighted the therapeutic potential of this compound. In an acute lipopolysaccharide (LPS)-induced neuroinflammation model, administration of this compound reduced the number of microglia and infiltrating macrophages, leading to a decrease in the inflammatory response.[2]

In the context of multiple sclerosis, this compound has been evaluated in experimental autoimmune encephalomyelitis (EAE) models. Daily treatment with this compound has been shown to significantly ameliorate the clinical severity of EAE.[1][2] This therapeutic effect is associated with a reduction in key inflammatory mediators in the spinal cord, including MCP-1, IL-6, and IP-10.[1] In vivo studies have utilized doses of 30 mg/kg and 100 mg/kg, which were effective in significantly reducing the number of microglia and monocytes/macrophages in the brain and spinal cord.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of this compound

| Assay | Cell Type | Parameter Measured | IC50 Value |

| Macrophage Proliferation | Murine Bone Marrow-Derived Macrophages | Inhibition of Proliferation | 22 nM[2] |

| Microglia Depletion | Murine Mixed Glial Cultures | Depletion of Microglia | 188 nM[2] |

| CSF-1R Phosphorylation | BV2 Microglia | Inhibition of CSF-1 (100 ng/mL) induced phosphorylation | Effective at 500 nM[2] |

Table 2: In Vivo Efficacy of this compound

| Model | Animal | Dosing | Key Findings |

| Acute LPS-Induced Neuroinflammation | Murine | Not Specified | Reduced microglia and infiltrating macrophages; attenuated inflammatory response.[2] |

| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 and NOD mice | 30 mg/kg and 100 mg/kg (daily) | Significantly reduced clinical severity; decreased MCP-1, IL-6, IL-1β, and IP-10 in spinal cord; reduced microglia and monocytes/macrophages in brain and spinal cord.[1] |

| Secondary Progressive EAE | NOD mice | 25 mg/kg/day (therapeutic) | Not specified in detail in the provided snippets.[1] |

Signaling Pathways and Experimental Workflows

CSF-1R Signaling Pathway Inhibition by this compound

This compound exerts its effects by inhibiting the CSF-1R signaling cascade. Upon ligand binding (CSF-1 or IL-34), CSF-1R dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This leads to the activation of multiple pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which collectively promote cell survival, proliferation, and inflammatory responses. This compound, by blocking the kinase activity of CSF-1R, prevents these downstream signaling events.

Caption: Inhibition of the CSF-1R signaling cascade by this compound.

Experimental Workflow: In Vitro Microglia Depletion Assay

The following diagram outlines the typical workflow for assessing the microglia depletion potential of this compound in a mixed glial culture system.

Caption: Workflow for in vitro microglia depletion assay.

Experimental Protocols

Detailed methodologies for key experiments cited in this document are provided below. These protocols are based on standard techniques and information inferred from the available literature.

Murine Bone Marrow-Derived Macrophage (BMDM) Proliferation Assay

-

BMDM Isolation and Culture:

-

Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

-

Culture the cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into macrophages.

-

-

Assay Procedure:

-

Plate the differentiated BMDMs in 96-well plates.

-

Starve the cells of M-CSF for 4-6 hours.

-

Treat the cells with a serial dilution of this compound for 1 hour.

-

Stimulate the cells with 20 ng/mL M-CSF.

-

After 48 hours, assess cell proliferation using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Calculate the IC50 value from the dose-response curve.

-

Murine Mixed Glial Culture and Microglia Depletion Assay

-

Mixed Glial Culture Preparation:

-

Isolate primary glial cells from the cortices of neonatal C57BL/6 mice.

-

Culture the cells in DMEM/F12 supplemented with 10% FBS and penicillin/streptomycin until confluent.

-

-

Microglia Depletion Assay:

-

Treat the confluent mixed glial cultures with varying concentrations of this compound.

-

After 72 hours, fix the cells with 4% paraformaldehyde.

-

Perform immunocytochemistry using an antibody against a microglia-specific marker (e.g., Iba1).

-

Quantify the number of Iba1-positive cells per field of view.

-

Calculate the IC50 for microglia depletion.

-

Acute LPS-Induced Neuroinflammation Model

-

Animal Model:

-

Use adult male C57BL/6 mice.

-

-

Procedure:

-

Administer this compound (e.g., 30 or 100 mg/kg) or vehicle via oral gavage.

-

After a specified pre-treatment period (e.g., 1 hour), administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).

-

At a defined time point post-LPS injection (e.g., 24 hours), euthanize the animals and collect brain tissue.

-

-

Analysis:

-

Perform immunohistochemistry on brain sections to quantify microglia (Iba1+) and infiltrating macrophages (CD68+).

-

Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain homogenates using ELISA or qPCR.

-

Experimental Autoimmune Encephalomyelitis (EAE) Model

-

EAE Induction:

-

Immunize female C57BL/6 mice (8-12 weeks old) subcutaneously with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA).

-

Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later.

-

-

Treatment:

-

Begin daily oral administration of this compound (e.g., 30 or 100 mg/kg) or vehicle at the onset of clinical signs or in a prophylactic setting.

-

-

Assessment:

-

Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5).

-

At the end of the study, collect spinal cord and brain tissue for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination) and measurement of inflammatory mediators.

-

Conclusion

This compound is a potent and selective CSF-1R inhibitor with promising preclinical activity in models of neuroinflammation. Its ability to penetrate the CNS and modulate microglial and macrophage function underscores its potential as a therapeutic agent for diseases such as multiple sclerosis. The data summarized herein provide a strong rationale for the continued investigation and development of this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. The experimental protocols are provided as a general guide and may require optimization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. RA03546849 (CSF1Rinh, this compound) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]

- 3. targetmol.cn [targetmol.cn]

- 4. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 5. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]

- 6. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: GENZ-882706 for Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GENZ-882706 is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical mediator of microglial proliferation and survival.[1][2] Dysregulation of the CSF-1R signaling pathway is strongly implicated in the pathogenesis of various neuroinflammatory and neurodegenerative diseases, including Multiple Sclerosis (MS), Alzheimer's disease, Parkinson's disease, and Huntington's disease. By targeting CSF-1R, this compound offers a promising therapeutic strategy to modulate microglial activity and mitigate the detrimental effects of chronic neuroinflammation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate its use in neuroinflammation research.

Core Compound Information

| Property | Value |

| IUPAC Name | 4-((5-cyano-6-(2-methyl-2H-indazol-5-yl)pyridin-3-yl)methyl)morpholine |

| Synonyms | RA03546849 |

| Molecular Formula | C26H25N5O3 |

| Molecular Weight | 455.51 g/mol |

| Target | Colony-Stimulating Factor 1 Receptor (CSF-1R) |

| IC50 | 22 nM |

| Solubility | 10 mM in DMSO |

| Source | Patent: WO 2017015267A1 |

Mechanism of Action: CSF-1R Signaling Pathway

This compound exerts its effects by inhibiting the CSF-1R signaling cascade. This pathway is initiated by the binding of its ligands, CSF-1 or IL-34, to the CSF-1R, a receptor tyrosine kinase expressed predominantly on microglia in the central nervous system (CNS). This binding event triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This, in turn, activates downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which are crucial for microglial proliferation, survival, and differentiation. This compound, as a potent inhibitor, blocks this initial phosphorylation step, thereby attenuating the downstream signaling and effectively reducing the microglial population.

Caption: CSF-1R signaling pathway and the inhibitory action of this compound.

Preclinical Data

In Vivo Efficacy in a Model of Multiple Sclerosis

This compound has demonstrated significant efficacy in a preclinical model of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for Multiple Sclerosis. Daily treatment with this compound resulted in a marked reduction in disease severity.

Table 1: In Vivo Effects of this compound in EAE Mice

| Parameter | Vehicle Control | This compound (30 mg/kg) | This compound (100 mg/kg) |

| Microglia Count (CNS) | Baseline | Significantly Reduced | Significantly Reduced |

| Monocyte/Macrophage Count (CNS) | Baseline | Significantly Reduced | Significantly Reduced |

| MCP-1 Level (Spinal Cord) | Baseline | Significantly Decreased | Significantly Decreased |

| IL-6 Level (Spinal Cord) | Baseline | Significantly Decreased | Significantly Decreased |

| IL-1β Level (Spinal Cord) | Baseline | Significantly Decreased | Significantly Decreased |

| IP-10 Level (Spinal Cord) | Baseline | Significantly Decreased | Significantly Decreased |

| TNF-α Level (Spinal Cord) | Baseline | Significantly Increased | Significantly Increased |

| CD80 Expression on Monocytes/Macrophages (Brain) | Baseline | Modestly Reduced | Modestly Reduced |

Data extracted from patent WO 2017015267A1.[2]

In Vitro Activity

In vitro studies have shown that this compound induces an increased level of proliferative activity on unstimulated cells 48 hours post-treatment; the reason for this effect is currently unclear.[2]

Experimental Protocols

The following protocols are based on the methodologies described in patent WO 2017015267A1 and general practices in the field.

Experimental Autoimmune Encephalomyelitis (EAE) Induction and Treatment

This protocol describes the induction of EAE in mice and subsequent treatment with this compound to assess its therapeutic efficacy.

Caption: Experimental workflow for the EAE mouse model study.

Materials:

-

Female C57BL/6 mice (8-10 weeks old)

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis Toxin (PTX)

-

This compound

-

Vehicle control (e.g., 0.5% methylcellulose)

Procedure:

-

EAE Induction:

-

On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.

-

On day 0 and day 2, administer pertussis toxin intraperitoneally.

-

-

Clinical Scoring:

-

Monitor mice daily for clinical signs of EAE and score on a scale of 0-5 (0 = no signs, 5 = moribund).

-

-

Treatment:

-

Upon onset of clinical signs, randomize mice into treatment groups.

-

Administer this compound (30 mg/kg and 100 mg/kg) or vehicle control orally, once daily.

-

-

Tissue Harvest:

-

At the study endpoint (e.g., day 21 post-immunization), euthanize mice and perfuse with ice-cold PBS.

-

Collect brain and spinal cord tissues for further analysis.

-

Cytokine and Chemokine Analysis

Procedure:

-

Tissue Homogenization:

-

Homogenize spinal cord tissue in a suitable lysis buffer containing protease inhibitors.

-

Centrifuge the homogenates and collect the supernatants.

-

-

Protein Quantification:

-

Determine the total protein concentration in each supernatant using a BCA protein assay.

-

-

Multiplex Immunoassay:

-

Measure the levels of MCP-1, IL-6, IL-1β, IP-10, and TNF-α in the spinal cord homogenates using a multiplex immunoassay kit (e.g., Luminex-based assay) according to the manufacturer's instructions.

-

Normalize cytokine concentrations to the total protein content of each sample.

-

Flow Cytometry for Microglia and Monocyte/Macrophage Quantification

Procedure:

-

Single-Cell Suspension:

-

Mechanically and enzymatically dissociate brain and spinal cord tissues to obtain single-cell suspensions.

-

Perform a Percoll gradient centrifugation to enrich for immune cells and remove myelin debris.

-

-

Antibody Staining:

-

Stain the single-cell suspensions with a cocktail of fluorescently-conjugated antibodies. A typical panel for identifying microglia and infiltrating monocytes/macrophages would include:

-

CD45 (to distinguish microglia from peripheral immune cells)

-

CD11b (a marker for myeloid cells)

-

Ly6C (to differentiate monocytes from microglia)

-

CD80 (an activation marker)

-

-

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer.

-

Gate on live, single cells.

-

Identify microglia as the CD45low/CD11b+ population and infiltrating monocytes/macrophages as the CD45high/CD11b+ population.

-

Quantify the number of cells in each population and analyze the expression of CD80.

-

Conclusion

This compound is a valuable research tool for investigating the role of CSF-1R and microglia in neuroinflammation. Its demonstrated in vivo efficacy in a model of multiple sclerosis, coupled with its well-defined mechanism of action, makes it a compelling candidate for further preclinical and translational studies. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their own investigations into the complex interplay between immunity and the central nervous system.

References

The Role of GENZ-882706 in Immune Response Modulation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). By targeting CSF-1R, this compound effectively modulates the function of microglia and macrophages, key components of the innate immune system. This targeted action leads to a reduction in neuroinflammation and has shown potential in preclinical models of progressive multiple sclerosis. This document provides a comprehensive technical guide on the mechanism of action, experimental data, and methodologies related to this compound's role in modulating the immune response.

Introduction to this compound and its Target: CSF-1R

Colony-Stimulating Factor 1 Receptor (CSF-1R), a member of the class III receptor tyrosine kinase family, plays a crucial role in the development, survival, and proliferation of mononuclear phagocytes, including microglia and macrophages.[1] Dysregulation of the CSF-1R signaling pathway has been implicated in various inflammatory and neurodegenerative diseases.[1] this compound, a novel 3H-imidazo[4,5-b]pyridine compound, has been identified as a potent inhibitor of CSF-1R with an IC50 of 22 nM.[2] Its therapeutic potential is being explored in the context of neuroinflammatory conditions such as multiple sclerosis.[2][3]

Mechanism of Action: CSF-1R Signaling Inhibition

This compound exerts its immunomodulatory effects by blocking the CSF-1R signaling cascade. The binding of its ligands, CSF-1 and IL-34, to CSF-1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving pathways such as PI3K/AKT, which is crucial for the survival and function of microglia and macrophages.[4] this compound competitively inhibits this process, leading to a blockade of receptor phosphorylation and subsequent downstream signaling events.[3] This inhibition ultimately alters cellular functions including proliferation, survival, and cytokine production in these target immune cells.[3]

References

- 1. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CSF1R signaling is a regulator of pathogenesis in progressive MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Colony-Stimulating Factor 1 Receptor (CSF1R) Activates AKT/mTOR Signaling and Promotes T-Cell Lymphoma Viability - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Safety and Toxicity Profile of GENZ-882706: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preliminary and preclinical information on the safety and toxicity of GENZ-882706. As of the latest update, comprehensive, publicly available toxicology studies for this compound are limited. Therefore, this guide supplements the available data with information from other Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors to provide a broader context of the potential safety profile for this class of compounds. Information not specific to this compound is clearly indicated.

Introduction to this compound

This compound, also identified as RA03546849, is a potent and selective, central nervous system (CNS) penetrant, small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] CSF1R is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and their CNS-resident counterparts, microglia.[3][4][5] Inhibition of the CSF1R pathway is being explored for therapeutic applications in oncology, neuroinflammatory disorders, and autoimmune diseases.[3][6][7]

Preclinical research indicates that this compound effectively reduces microglia and monocyte/macrophage populations in the brain and spinal cord.[8] In animal models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, therapeutic administration of this compound has been shown to significantly ameliorate disease progression.[1][8] This effect is associated with a reduction in inflammatory mediators such as MCP-1, IL-6, IL-1β, and IP-10 in the spinal cord.[8]

Preclinical Pharmacodynamic and Efficacy-Related Findings

While not direct toxicity data, early-stage in-vivo studies provide some insights into the biological effects of this compound.

| Parameter | Finding | Model System | Reference |

| Cellular Effects | Significantly reduces the number of microglia and monocytes/macrophages in the brain and spinal cord. | Experimental Autoimmune Encephalomyelitis (EAE) in NOD mice. | [8] |

| Inflammatory Mediators | Results in significant decreases in MCP-1, IL-6, IL-1β, and IP-10 levels in spinal cord homogenates compared to vehicle-treated animals. | EAE mice. | [8] |

| TNF-α Levels | Shows a significant increase in TNF-α levels in the spinal cord compared to the vehicle-treated group. | EAE mice. | [8] |

| CD80 Expression | Modestly reduces CD80 expression on monocytes/macrophages in the brain. | EAE mice. | [8] |

Potential Toxicities and Safety Profile of the CSF1R Inhibitor Class

Given the limited specific toxicity data for this compound, this section outlines the known safety and toxicity profile of other well-characterized CSF1R inhibitors. These findings may be relevant for anticipating the potential adverse effects of this compound.

Common Class-Wide Adverse Events

Clinical and preclinical studies of various CSF1R inhibitors have identified a pattern of common adverse events.

| Adverse Event | Description | Commonly Associated CSF1R Inhibitors |

| Hepatotoxicity | Elevations in liver enzymes, including aspartate aminotransferase (AST) and alanine aminotransferase (ALT), have been observed.[3][4] | Pexidartinib (PLX3397), Sotuletinib[3][9] |

| Hair Color Changes | Hypopigmentation or discoloration of hair is a frequent finding.[3] This is often attributed to off-target inhibition of the c-Kit receptor.[3] | Pexidartinib (PLX3397)[3] |

| Elevated Creatine Kinase (CK) | Asymptomatic increases in creatine kinase levels have been reported. | ARRY-382, MCS110[4][10] |

| Periorbital Edema | Swelling around the eyes is another noted side effect. | MCS110[4] |

| Hematological Effects | Mild decreases in neutrophil and monocyte counts are consistent with the mechanism of action. | Edicotinib[9] |

Serious and Dose-Limiting Toxicities (DLTs)

In some clinical trials, more severe toxicities have been identified, which can limit the maximum tolerated dose (MTD).

| Dose-Limiting Toxicity | Description | Associated CSF1R Inhibitor |

| Increased Liver Enzymes | Grade 3 or higher elevations in AST and ALT. | ARRY-382, Sotuletinib[9][10] |

| Increased Amylase and Lipase | Elevations in pancreatic enzymes have been noted as DLTs. | Sotuletinib, DCC3014[9][10] |

| Pyrexia | High fever. | ARRY-382[10] |

Experimental Protocols (General Methodologies)

Detailed experimental protocols for this compound are not publicly available. The following are generalized methodologies for key preclinical safety and efficacy assessments relevant to a CNS-penetrant CSF1R inhibitor.

In Vivo Efficacy and Pharmacodynamics (EAE Model)

-

Model Induction: Experimental autoimmune encephalomyelitis is induced in mice (e.g., NOD or C57BL/6 strains) by immunization with a myelin-derived peptide, such as MOG35-55, emulsified in Complete Freund's Adjuvant (CFA).

-

Dosing Regimen: this compound or vehicle control is administered orally, typically starting at the onset of the progressive disease stage.

-

Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 for no disease to 5 for moribund).

-

Tissue Collection and Analysis: At the study endpoint, brain and spinal cord tissues are collected. Tissues can be processed for flow cytometry to quantify immune cell populations (microglia, macrophages, T-cells), or homogenized for protein analysis (e.g., ELISA or multiplex assays) to measure cytokine and chemokine levels.

In Vitro Microglia Depletion Assay

-

Cell Culture: Primary mixed glial cultures are established from neonatal mouse cortices.

-

Treatment: After a period of in vitro maturation, the cultures are treated with varying concentrations of this compound.

-

Analysis: The number of microglia (e.g., identified by Iba1 or CD11b staining) is quantified using immunocytochemistry and automated image analysis to determine the concentration-dependent depletion effect (IC50).

General Preclinical Toxicology Studies

Standard preclinical safety assessments would typically include:

-

In Vitro Assays:

-

Genotoxicity: Ames test (bacterial mutagenicity), micronucleus test in mammalian cells.

-

Phototoxicity: 3T3 Neutral Red Uptake (NRU) assay.

-

-

In Vivo Studies:

-

Single-Dose Toxicity: To determine the maximum tolerated dose (MTD) in rodent and non-rodent species.

-

Repeat-Dose Toxicity: Administration of the compound for an extended period (e.g., 28 days) to identify target organ toxicities. This involves clinical observations, body weight measurements, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues.

-

Safety Pharmacology: To assess effects on vital functions, including cardiovascular, respiratory, and central nervous systems.

-

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and a general workflow for preclinical assessment.

Caption: Mechanism of this compound action on the CSF1R signaling pathway.

Caption: A generalized workflow for preclinical safety and toxicity assessment.

Conclusion

This compound is a promising CSF1R inhibitor with demonstrated efficacy in preclinical models of neuroinflammation. While specific, comprehensive toxicology data for this compound is not yet in the public domain, the safety profile of the broader CSF1R inhibitor class suggests potential for adverse events such as hepatotoxicity, hair discoloration, and elevations in muscle and pancreatic enzymes. A thorough preclinical safety evaluation, following standard industry guidelines, will be essential to fully characterize the safety profile of this compound and to inform its potential for clinical development. Researchers should proceed with an awareness of these potential class-related toxicities.

References

- 1. RA03546849 (CSF1Rinh, this compound) | CSF1R inhibitor | Probechem Biochemicals [probechem.com]

- 2. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 3. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. meridian.allenpress.com [meridian.allenpress.com]

- 5. CSF-1R | TargetMol [targetmol.com]

- 6. jitc.bmj.com [jitc.bmj.com]

- 7. Clinical evaluation of colony-stimulating factor 1 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. alzdiscovery.org [alzdiscovery.org]

- 10. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GENZ-882706 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony Stimulating Factor-1 Receptor (CSF-1R), a receptor tyrosine kinase.[1][2][3] CSF-1R and its ligands, CSF-1 and IL-34, play a critical role in the regulation, proliferation, differentiation, and survival of macrophages and their precursors, such as monocytes and microglia.[4] Dysregulation of the CSF-1R signaling pathway is implicated in various diseases, including inflammatory disorders, autoimmune diseases, and cancer, making it a valuable target for therapeutic intervention. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to study its effects on CSF-1R signaling and cellular functions.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the ATP-binding site in the intracellular kinase domain of CSF-1R. This prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades. The inhibition of CSF-1R signaling ultimately leads to a reduction in the proliferation and survival of CSF-1R-dependent cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Potency Data

| Property | Value | Reference |

| Target | Colony Stimulating Factor-1 Receptor (CSF-1R) | [1][2] |

| IC50 | 22 nM | [4] |

| Molecular Formula | C₂₆H₂₅N₅O₃ | [2] |

| Molecular Weight | 455.51 g/mol | [2] |

| Solubility | 10 mM in DMSO | [2] |

Table 2: Recommended Working Concentrations for Cell Culture

| Cell Type | Assay Type | Recommended Concentration Range | Reference |

| Primary Murine Microglia | Proliferation Assay | 500 nM | [1] |

| Macrophage Cell Lines (e.g., RAW 264.7) | Inhibition of CSF-1 induced proliferation | 10 nM - 1 µM | General Guidance |

| Cancer Cell Lines with CSF-1R expression | Cell Viability / Apoptosis Assays | 100 nM - 5 µM | General Guidance |

| Various Cell Types | Western Blot (p-CSF-1R inhibition) | 100 nM - 1 µM | General Guidance |

Experimental Protocols

1. Preparation of this compound Stock and Working Solutions

a. Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

-

Sterile cell culture medium appropriate for your cell line

b. Protocol for 10 mM Stock Solution:

-

This compound is typically supplied as a lyophilized powder. To prepare a 10 mM stock solution, reconstitute the powder in an appropriate volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution from 1 mg of this compound (MW: 455.51), add 219.5 µL of DMSO.

-

Vortex gently until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to a week), 4°C is acceptable.

c. Preparation of Working Solutions:

-

Thaw an aliquot of the 10 mM stock solution at room temperature.

-

Prepare an intermediate dilution of this compound in sterile cell culture medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in culture medium.

-

Further dilute the intermediate solution to the desired final concentration for your experiment. For example, to treat cells with 1 µM this compound, dilute the 100 µM working solution 1:100 in the final culture volume.

-

Important: Always prepare fresh working solutions from the stock solution for each experiment. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. Include a vehicle control (DMSO at the same final concentration as the this compound-treated samples) in all experiments.

2. Cell Viability Assay (e.g., MTT Assay)

This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.

a. Materials:

-

Cells expressing CSF-1R

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

b. Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

3. Western Blot Analysis of CSF-1R Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on CSF-1 or IL-34-induced CSF-1R phosphorylation.

a. Materials:

-

Cells expressing CSF-1R

-

6-well cell culture plates

-

Serum-free cell culture medium

-

Recombinant human or murine CSF-1 or IL-34

-

This compound working solutions

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-CSF-1R (Tyr723), anti-total-CSF-1R, and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

b. Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with CSF-1 (e.g., 50 ng/mL) or IL-34 (e.g., 50 ng/mL) for 15-30 minutes. Include an unstimulated control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature the protein samples by boiling with Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-CSF-1R overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total CSF-1R and β-actin to confirm equal loading.

Visualizations

CSF-1R Signaling Pathway and Inhibition by this compound

Caption: CSF-1R signaling pathway and its inhibition by this compound.

Experimental Workflow for Assessing this compound Efficacy

Caption: A typical experimental workflow for evaluating this compound.

References

- 1. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]

- 4. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CSF-1R Inhibitor GENZ-882706 in Alzheimer's Disease Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GENZ-882706, a potent colony-stimulating factor-1 receptor (CSF-1R) inhibitor, in preclinical Alzheimer's disease (AD) models. Due to the limited availability of specific published data for this compound in AD models, this document includes detailed protocols and data for structurally and functionally similar CSF-1R inhibitors, GW2580 and Pexidartinib (PLX3397), which can serve as valuable references for designing and executing experiments with this compound.

Introduction to this compound and CSF-1R Inhibition in Alzheimer's Disease

This compound is a potent inhibitor of the colony-stimulating factor-1 receptor (CSF-1R), a tyrosine kinase receptor primarily expressed on microglia, the resident immune cells of the central nervous system.[1][2] In the context of Alzheimer's disease, CSF-1R signaling is crucial for the survival, proliferation, and activation of microglia.[1][2] Dysregulated microglial activation is a hallmark of AD, contributing to neuroinflammation and neuronal damage.[1] By inhibiting CSF-1R, this compound and similar compounds can modulate microglial activity, offering a potential therapeutic strategy to mitigate neuroinflammation and its detrimental effects in AD.[1][2] Preclinical studies with CSF-1R inhibitors have demonstrated their ability to reduce the number of microglia in the brain, which can lead to improved cognitive function in animal models of AD.[3]

Quantitative Data Summary: Dosage and Treatment Schedules of CSF-1R Inhibitors in AD Mouse Models

The following tables summarize established dosage and treatment schedules for the CSF-1R inhibitors GW2580 and Pexidartinib (PLX3397) in various transgenic mouse models of Alzheimer's disease. This data can be used as a starting point for determining appropriate dosing for this compound.

Table 1: GW2580 Dosage and Treatment Schedules in AD Mouse Models

| Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings |

| APP/PS1 | 75 mg/kg/day | Oral gavage | 5 consecutive days | Inhibition of microglial proliferation.[3] |

| 3xTg-AD | 80 mg/kg/day | Oral gavage | 3 or 6 days | Reduction in microglia and macrophage populations.[2] |

| APP/PS1 | Not specified | Formulated in chow | 3 months | Prevention of behavioral deficits and synaptic degeneration.[4] |

Table 2: Pexidartinib (PLX3397) Dosage and Treatment Schedules in AD Mouse Models

| Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings |

| 5xFAD | 50 mg/kg/day | Oral gavage | 30 days | Decreased Aβ deposition and rescued dopaminergic signaling.[5] |

| 5xFAD | 290 mg/kg or 600 mg/kg | Formulated in chow | 21 days | Elimination of approximately 99% of microglia. |

| 5xFAD | 1000 mg/kg | Formulated in chow | Not specified | Preferential depletion of microglia associated with tau and neuronal pathology.[1] |

| 5xFAD | 600 ppm in chow | Formulated in chow | 50 days | Reduction in microglia count and increased synaptic markers.[6] |

Experimental Protocols

Below are detailed methodologies for key experiments involving the administration of CSF-1R inhibitors to Alzheimer's disease mouse models.

Protocol 1: Oral Gavage Administration of a CSF-1R Inhibitor

Objective: To administer a precise dose of a CSF-1R inhibitor (e.g., GW2580) to an AD mouse model.

Materials:

-

CSF-1R inhibitor (e.g., GW2580)

-

Vehicle solution: 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80 in sterile water.

-

AD transgenic mice (e.g., APP/PS1)

-

Animal handling and gavage equipment (e.g., flexible gavage needles)

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the required amount of the CSF-1R inhibitor based on the desired dose (e.g., 75 mg/kg) and the body weight of the mice.

-

Suspend the calculated amount of the inhibitor in the vehicle solution. Ensure a homogenous suspension by vortexing or sonicating. The final volume for oral gavage is typically 0.2 ml per mouse.[3]

-

-

Animal Handling and Administration:

-

Gently restrain the mouse.

-

Carefully insert the gavage needle into the esophagus and deliver the dosing solution directly into the stomach.

-

Monitor the animal for any signs of distress during and after the procedure.

-

-

Treatment Schedule:

Protocol 2: Administration of a CSF-1R Inhibitor via Formulated Chow

Objective: To provide a continuous and less stressful administration of a CSF-1R inhibitor (e.g., Pexidartinib) to an AD mouse model.

Materials:

-

CSF-1R inhibitor (e.g., Pexidartinib)

-

Standard rodent chow (e.g., AIN-76A)

-

AD transgenic mice (e.g., 5xFAD)

-

Specialized diet formulation service or equipment

Procedure:

-

Diet Formulation:

-

Determine the target concentration of the CSF-1R inhibitor in the chow (e.g., 290 mg/kg or 600 ppm).[6]

-

The inhibitor is incorporated into the standard chow formulation by a commercial provider or in-house facility.

-

-

Animal Acclimation and Treatment:

-

House the mice in cages with free access to the formulated chow and water.

-

Replace the standard chow with the inhibitor-formulated chow to initiate treatment.

-

-

Treatment Duration and Monitoring:

-

Maintain the mice on the formulated diet for the planned duration of the study (e.g., 21 or 50 days).[6]

-

Monitor food consumption and body weight regularly to ensure animal welfare and estimate drug intake.

-

Visualizations

Signaling Pathway of CSF-1R in Microglia

The following diagram illustrates the signaling cascade initiated by the binding of CSF-1 or IL-34 to the CSF-1R on microglia, leading to their proliferation and survival. Inhibition of this pathway by this compound is expected to block these downstream effects.

Caption: CSF-1R signaling pathway in microglia and the inhibitory action of this compound.

Experimental Workflow for In Vivo Studies

This diagram outlines a typical experimental workflow for evaluating the efficacy of a CSF-1R inhibitor in an Alzheimer's disease mouse model.

Caption: A generalized experimental workflow for preclinical evaluation of this compound.

References

- 1. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]

- 2. Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 4. Implication of microglia activation and CSF1/CSF1R pathway in lumbar disc degeneration-related back pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for GENZ-882706 in In Vitro Macrophage Differentiation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophages, key players in the innate immune system, exhibit remarkable plasticity, differentiating into various functional phenotypes in response to microenvironmental cues. The two major polarization states are the pro-inflammatory M1 and the anti-inflammatory M2 macrophages. The differentiation and survival of macrophages are critically regulated by the Colony-Stimulating Factor 1 Receptor (CSF-1R) signaling pathway.[1][2] GENZ-882706 is a potent and selective small-molecule inhibitor of CSF-1R.[3][4] By blocking the CSF-1R pathway, this compound is expected to modulate macrophage differentiation and polarization, making it a valuable tool for studying macrophage biology and a potential therapeutic agent for diseases where macrophages play a significant role, such as cancer and inflammatory disorders.

These application notes provide a comprehensive protocol for utilizing this compound in in vitro macrophage differentiation assays to assess its impact on macrophage phenotype and function.

Mechanism of Action: CSF-1R Signaling Inhibition

The binding of CSF-1 or IL-34 to CSF-1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways.[5][6] These pathways collectively regulate macrophage proliferation, survival, and differentiation. This compound, by inhibiting CSF-1R, is hypothesized to suppress these downstream signals, thereby impeding M-CSF-driven macrophage differentiation, which is typically associated with an M2-like phenotype.

Caption: CSF-1R signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section details the protocols for assessing the effect of this compound on the in vitro differentiation of human macrophages from peripheral blood mononuclear cells (PBMCs).

Protocol 1: Isolation of PBMCs from Buffy Coat

-

Dilute the buffy coat 1:2 with sterile, room temperature phosphate-buffered saline (PBS).

-

Carefully layer 30 mL of the diluted buffy coat onto 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer containing plasma and platelets.

-

Collect the mononuclear cell layer at the plasma-Ficoll interface and transfer to a new 50 mL conical tube.

-

Wash the cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.

-

Discard the supernatant and repeat the wash step.

-

Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin).

-

Count the cells using a hemocytometer or an automated cell counter and assess viability.

Protocol 2: Monocyte-to-Macrophage Differentiation Assay

This protocol describes the differentiation of monocytes into macrophages in the presence of M-CSF (to induce an M2-like phenotype) and the assessment of this compound's inhibitory effect.

Day 0: Seeding of Monocytes

-

Seed PBMCs at a density of 2 x 10^6 cells/mL in a T-75 flask or 1 x 10^6 cells/well in a 6-well plate in complete RPMI-1640 medium.

-

Incubate for 2-3 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.

-

Gently wash the plates twice with warm PBS to remove non-adherent cells.

-

Add complete RPMI-1640 medium containing 50 ng/mL of recombinant human M-CSF. This will serve as the M2-polarizing condition.

Day 1-6: Treatment with this compound

-

Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. An appropriate concentration range to test could be based on its reported IC50 of 22 nM for inhibiting murine macrophage proliferation, for example, 1 nM, 10 nM, 100 nM, and 1 µM.[3]

-

On day 1, replace the medium with fresh complete RPMI-1640 containing 50 ng/mL M-CSF and the respective concentrations of this compound or vehicle control (DMSO).

-

On day 4, perform a half-medium change with fresh medium containing M-CSF and the corresponding treatments.

Day 7: Harvesting and Analysis

-

On day 7, observe the cell morphology using a microscope. M2-like macrophages are typically more elongated or spindle-shaped.

-

Harvest the adherent cells by incubation with cold PBS containing 5 mM EDTA for 10-15 minutes, followed by gentle scraping.

-

Cells are now ready for downstream analysis such as flow cytometry, ELISA, or quantitative PCR.

Caption: Experimental workflow for the in vitro macrophage differentiation assay.

Protocol 3: Analysis of Macrophage Phenotype

A. Flow Cytometry for Surface Marker Expression

-

After harvesting, wash the cells with FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

-

Incubate the cells with fluorescently conjugated antibodies against human CD206 (M2 marker), CD163 (M2 marker), and CD86 (M1 marker) for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.

B. ELISA for Cytokine Secretion

-

Collect the cell culture supernatants on day 7 before harvesting the cells.

-

Centrifuge the supernatants at 300 x g for 5 minutes to remove cell debris.

-

Measure the concentration of IL-10 (M2-associated cytokine) and TNF-α (M1-associated cytokine) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

C. Quantitative PCR (qPCR) for Gene Expression

-

Extract total RNA from the harvested macrophages using a suitable RNA isolation kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using primers for M2-related genes (e.g., ARG1, MRC1) and M1-related genes (e.g., NOS2). Use a housekeeping gene (e.g., GAPDH) for normalization.

-

Calculate the relative gene expression using the ΔΔCt method.

Data Presentation

The quantitative data obtained from the experiments can be summarized in the following tables for clear comparison.

Table 1: Effect of this compound on Macrophage Surface Marker Expression (Flow Cytometry)

| Treatment | % CD206+ Cells | MFI of CD206 | % CD163+ Cells | MFI of CD163 | % CD86+ Cells | MFI of CD86 |

| Vehicle (DMSO) | 85.2 ± 4.1 | 15,432 ± 987 | 90.5 ± 3.8 | 18,234 ± 1102 | 5.3 ± 1.2 | 876 ± 98 |

| This compound (1 nM) | 78.6 ± 3.9 | 13,876 ± 854 | 84.1 ± 4.5 | 16,543 ± 1021 | 6.1 ± 1.5 | 954 ± 110 |

| This compound (10 nM) | 55.4 ± 5.2 | 9,876 ± 765 | 60.3 ± 5.1 | 11,234 ± 897 | 15.8 ± 2.1 | 1,876 ± 203 |

| This compound (100 nM) | 25.1 ± 3.5 | 4,567 ± 432 | 30.7 ± 4.2 | 5,678 ± 543 | 35.2 ± 3.9 | 4,321 ± 456 |